molecular formula C21H22N4O2 B2870478 3-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2380079-56-9

3-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2870478
CAS No.: 2380079-56-9
M. Wt: 362.433
InChI Key: IQQVZEVBFRODER-UHFFFAOYSA-N
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Description

3-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure comprises a quinazolinone core, a piperidine ring, and a pyridine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Acetylation: The piperidine intermediate is then acetylated using 2-(Pyridin-3-yl)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetylated piperidine derivative.

    Quinazolinone Formation: The final step involves the cyclization of the acetylated piperidine derivative with an appropriate anthranilic acid derivative under acidic or basic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of cellular events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Piperidine Derivatives: Compounds containing the piperidine ring.

    Pyridine Derivatives: Compounds with a pyridine moiety.

Uniqueness

3-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the quinazolinone core, piperidine ring, and pyridine moiety allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20(12-17-4-3-9-22-13-17)24-10-7-16(8-11-24)14-25-15-23-19-6-2-1-5-18(19)21(25)27/h1-6,9,13,15-16H,7-8,10-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQVZEVBFRODER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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